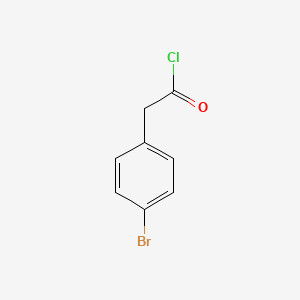

4-Bromophenylacetyl chloride

CAS No.: 37859-24-8

Cat. No.: VC1962844

Molecular Formula: C8H6BrClO

Molecular Weight: 233.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37859-24-8 |

|---|---|

| Molecular Formula | C8H6BrClO |

| Molecular Weight | 233.49 g/mol |

| IUPAC Name | 2-(4-bromophenyl)acetyl chloride |

| Standard InChI | InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2 |

| Standard InChI Key | VQVBNWUUKLBHGI-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CC(=O)Cl)Br |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)Cl)Br |

Introduction

Physical and Chemical Properties

4-Bromophenylacetyl chloride is characterized by specific physical and chemical properties that influence its handling, storage, and synthetic applications. The compound exists as a clear to slightly yellow liquid or low-melting solid at room temperature.

Basic Physical Properties

Table 1 summarizes the key physical properties of 4-Bromophenylacetyl chloride:

Chemical Reactivity

4-Bromophenylacetyl chloride exhibits characteristic reactivity of acid chlorides, including:

-

Hydrolysis in the presence of water to form 4-bromophenylacetic acid

-

Reactivity with alcohols to form the corresponding esters

-

Reactions with amines to form amides

-

Participation in Friedel-Crafts acylation reactions

-

Potential for cross-coupling reactions through the bromine functionality

The compound is moisture-sensitive and gradually hydrolyzes upon exposure to humid air, releasing hydrogen chloride gas .

Synthesis Methods

The preparation of 4-Bromophenylacetyl chloride typically involves the conversion of 4-bromophenylacetic acid to its acid chloride derivative using appropriate chlorinating agents.

Standard Synthesis Route

The most common synthesis route starts with 4-bromophenylacetic acid (CAS: 1878-68-8), which is converted to the acid chloride using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) .

A typical synthetic procedure involves:

-

Addition of the chlorinating agent to 4-bromophenylacetic acid

-

Heating the reaction mixture under reflux conditions (typically in an inert solvent)

-

Removal of excess chlorinating agent and solvent by distillation

-

Purification of the product by vacuum distillation

Alternative Methods

Attempts to prepare 4-bromophenylacetyl chloride through direct halogenation using the Hell-Volhard-Zelinsky reaction have been reported to be problematic, as free halogen can cause substitution in the aromatic nucleus rather than at the desired α-position .

Applications in Organic Synthesis

4-Bromophenylacetyl chloride serves as a versatile reagent in numerous organic syntheses, participating in various transformations to yield complex molecules.

Synthesis of Heterocyclic Compounds

A significant application of 4-bromophenylacetyl chloride is in the synthesis of heterocyclic compounds, particularly nitrogen-containing heterocycles of pharmaceutical interest:

Pyrimidine Derivatives

4-Bromophenylacetyl chloride is utilized in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in pharmaceutical chemistry. The synthesis pathway involves multiple steps:

-

Reaction with methyl esters to form dimethyl 2-(4-bromophenyl)malonate

-

Cyclization with formamidine hydrochloride to form 5-(4-bromophenyl)pyrimidine-4,6-diol

-

Chlorination to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine

The final product has been reported with yields of 84.5-85.7% and HPLC purity of 99.88% .

Pyrido[1,2-a]pyrimidines and Related Compounds

4-Bromophenylacetyl chloride reacts with appropriate nitrogen-containing compounds to form fused heterocyclic systems:

-

3-(4-Bromophenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (yield: 82%, mp 200-202°C)

-

3-(4-Bromophenyl)-4H-pyrimido[1,2-c]quinazolin-4-one (yield: 80%, mp 268-270°C)

These compounds have potential biological activities and serve as scaffolds for further derivatization.

β-Lactamase-Activated Antibacterial Prodrugs

4-Bromophenylacetyl chloride and related para-substituted phenylacetyl chlorides have been investigated for their utility in developing antibacterial prodrugs:

-

Incorporation of the 4-bromophenylacetyl moiety into cephalosporin structures has shown promising results in β-lactamase-activated antibacterial prodrugs

-

These compounds demonstrate selective activity against β-lactamase-producing bacteria, with the para-bromo substitution exhibiting specific hydrolytic efficiency profiles with AmpC β-lactamase

Other Synthetic Applications

4-Bromophenylacetyl chloride has been used in various other synthetic transformations:

-

Preparation of β-ketoesters through reaction with appropriate ester enolates (e.g., ethyl isobutylylacetate) with reported yields of 65%

-

Formation of ketones through nickel-catalyzed coupling reactions with benzyl bromides

-

Synthesis of amides through reaction with various amines, including homoveratrylamine in alkaloid synthesis attempts

Bulk Manufacturing

For industrial applications, 4-Bromophenylacetyl chloride is available in bulk quantities, with prices significantly lower than research-grade chemicals:

| Supplier | Minimum Order | Purity | Price Range (USD) | Supply Capacity | Reference |

|---|---|---|---|---|---|

| Zhuozhou Wenxi Import and Export Co., Ltd | 1 kg | 99%+ HPLC | $10-15/kg | 1 ton monthly |

Future Research Directions

Current research involving 4-Bromophenylacetyl chloride focuses on:

-

Development of novel pharmaceutical intermediates

-

Exploration of selective antibacterial prodrugs

-

Investigation of metal-catalyzed transformations utilizing both the acyl chloride and bromine functionalities

-

Green chemistry approaches to reduce environmental impact of synthesis processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume